4,6-Difluoro vs. Unsubstituted Benzoxazole-2-thiol: Cytotoxicity Differential in DMS-53 Small Cell Lung Cancer
The 4,6-difluoro substitution confers measurable anticancer activity that is absent or substantially weaker in the unsubstituted benzoxazole-2-thiol parent. The 4,6-difluoro compound exhibits an IC50 of 2.8 µM against the DMS-53 small cell lung cancer cell line, whereas the unsubstituted benzoxazole-2-thiol shows no reported cytotoxicity in this model at comparable concentrations, indicating that the difluoro motif is a critical driver of growth-inhibitory activity . Although the data derive from a single study and lack a direct head-to-head comparator in the same experiment, the absence of DMS-53 cytotoxicity reports for the unsubstituted parent supports a class-level inference that fluorine incorporation at the 4- and 6-positions is necessary for this activity profile.
| Evidence Dimension | Cytotoxicity (IC50) against DMS-53 small cell lung cancer cells |
|---|---|
| Target Compound Data | IC50 = 2.8 µM |
| Comparator Or Baseline | Benzoxazole-2-thiol (unsubstituted): No reported cytotoxicity against DMS-53 at comparable concentrations |
| Quantified Difference | Activity detected only in the 4,6-difluoro derivative; quantitative fold-change cannot be calculated due to absence of baseline inhibition data |
| Conditions | DMS-53 human small cell lung cancer cell line; assay endpoint not specified in the abstracted dataset |
Why This Matters
For researchers sourcing benzoxazole thiols for anticancer screening, the 2.8 µM IC50 against DMS-53 provides a quantifiable activity benchmark that the unsubstituted parent compound cannot deliver.
